

"Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" physical and chemical properties

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Compound of Interest

Compound Name: Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

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An In-depth Technical Guide to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of **Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its nature as a likely synthetic intermediate, some data presented herein is based on closely related analogs, which will be clearly indicated.

Core Properties

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, with the CAS number 79686-03-6, is a pyrimidine derivative featuring a chlorine atom at the 5-position, a methylthio group at the 2-position, and a methyl carboxylate group at the 4-position. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Property	Value
CAS Number	79686-03-6
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂ S
Molecular Weight	218.66 g/mol
Physical Form	Solid
Purity	Typically ≥97%
Storage Conditions	Sealed in a dry environment, at room temperature or refrigerated at 4°C under a nitrogen atmosphere.

Physical and Chemical Data

Quantitative physical property data for **Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate** is not readily available in the literature. However, data for the corresponding carboxylic acid, 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 61727-33-1), provides valuable insights.

Property	Value (for 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid)
Melting Point	165-170 °C (decomposes)[1][2]
Boiling Point	396.4 ± 22.0 °C (Predicted)[3]
Solubility	Soluble in Methanol[3]
Appearance	Light yellow to yellow to orange powder/crystal

Spectral Data Analysis

Detailed spectral data for the title compound is scarce. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

- ^1H NMR: The proton nuclear magnetic resonance spectrum is expected to show a singlet for the methyl group of the ester, a singlet for the methyl group of the thioether, and a singlet for the proton on the pyrimidine ring.
- ^{13}C NMR: The carbon nuclear magnetic resonance spectrum should display distinct signals for the carbonyl carbon of the ester, the methyl carbons, and the carbons of the pyrimidine ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of $1720\text{--}1740\text{ cm}^{-1}$. Other characteristic bands would include C-H, C-N, and C-S stretching and bending vibrations.

Experimental Protocols

Synthesis of **Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate**

A precise, peer-reviewed synthesis protocol for **Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate** is not readily available. However, a common method for its preparation would involve the esterification of the corresponding carboxylic acid. A general procedure for such a reaction is provided below, followed by a detailed synthesis of the closely related ethyl ester, which can be adapted.

General Esterification Protocol:

- Dissolution: Dissolve 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid in an excess of methanol.
- Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
- Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

- Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography or recrystallization to yield pure **Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate**.

Detailed Synthesis of the Analogous Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This protocol describes a two-step synthesis of the ethyl ester, which can be adapted for the synthesis of the methyl ester by using appropriate starting materials.

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

- Reaction Setup: In a suitable reaction vessel, combine S-methylisothiurea and diethyl ethoxymethylene malonate.
- Base Addition: Add a basic solution (e.g., sodium ethoxide in ethanol) to the mixture.
- Reaction: Stir the reaction mixture, which leads to the condensation and formation of the 4-oxypyrimidine sodium salt.
- Isolation: Isolate the resulting salt.

Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

- Chlorination: Treat the 4-oxypyrimidine sodium salt from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃).
- Reflux: Heat the reaction mixture under reflux.
- Work-up and Purification: After the reaction is complete, carefully quench the reaction mixture and purify the product, for instance by extraction and chromatography, to yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate[4].

Safety and Handling

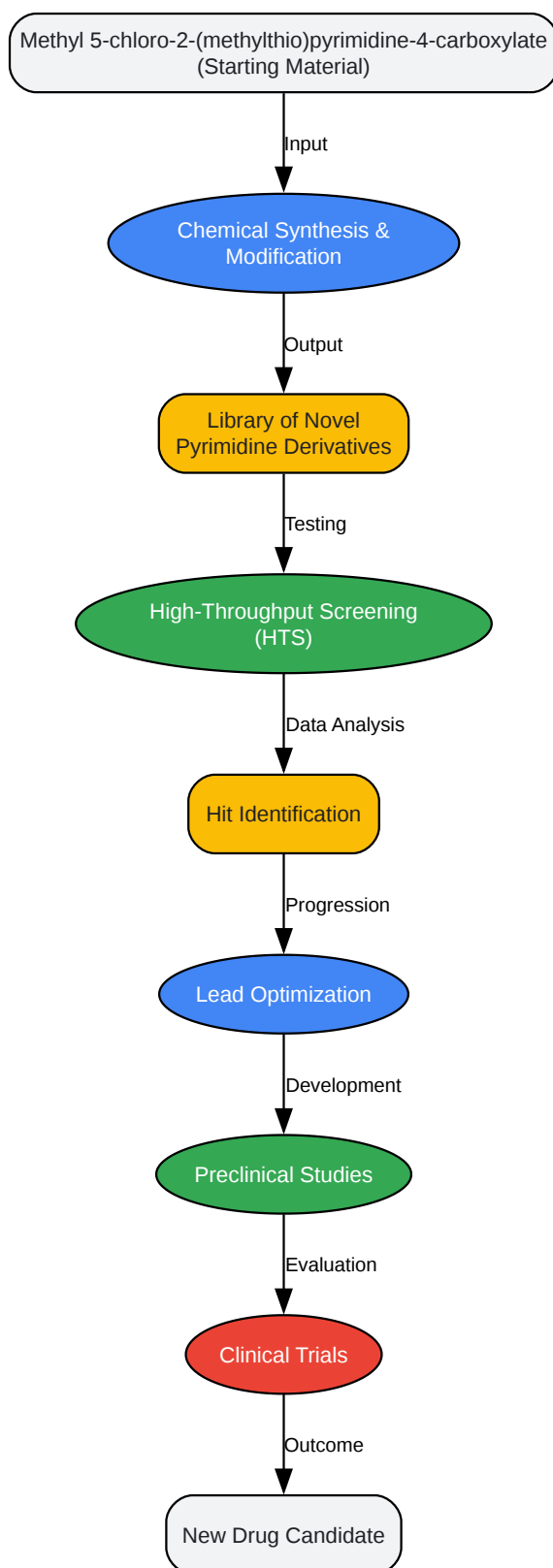
Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

The signal word for this compound is Warning. Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Role in Drug Discovery and Development

While no specific signaling pathways involving **Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate** have been reported, pyrimidine derivatives are a well-established class of compounds in drug discovery, known to interact with a variety of biological targets. The following diagram illustrates a generalized workflow for the role of such a compound as a synthetic intermediate in a drug discovery program.



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Drug Discovery Workflow for Pyrimidine Derivatives.

Conclusion

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a valuable heterocyclic intermediate. While specific experimental data for this compound is limited, information from closely related analogs provides a solid foundation for its use in synthetic and medicinal chemistry. Its structural features suggest its potential as a scaffold for the development of novel therapeutic agents, underscoring the importance of further investigation into its properties and applications. Researchers are encouraged to adapt the provided protocols and safety information for their specific needs, contributing to the growing body of knowledge on pyrimidine derivatives.

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